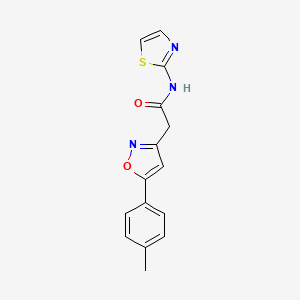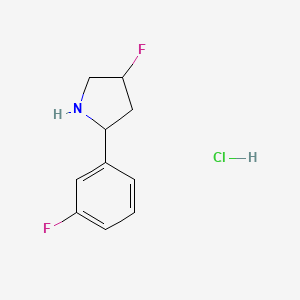
4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride is a compound with the molecular weight of 201.67 . It is a white solid .
Molecular Structure Analysis
The molecular formula of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride is C10H13ClFN . The InChI code is 1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H .Physical And Chemical Properties Analysis
4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride is a white solid with a molecular weight of 201.67 . Its density is reported to be 1.1±0.1 g/cm3 . The boiling point is 241.8±33.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Antibacterial Activity
Pyrrolidine derivatives have been studied for their antibacterial properties. The structure-activity relationship (SAR) investigations suggest that the introduction of fluorine atoms and the pyrrolidine ring can enhance antibacterial activity . This compound could potentially be used to design new antibacterial agents, especially considering the increasing resistance to existing antibiotics.
Antiviral Agents
The pyrrolidine core is a common feature in many antiviral agents. Fluorinated pyrrolidines, in particular, have shown promise in inhibiting the replication of various viruses . Research into 4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride could lead to the development of new antiviral medications.
Anticancer Research
Cancer research has benefited from pyrrolidine derivatives as they can be effective in targeting certain cancer cell lines. The introduction of fluorine atoms into the pyrrolidine ring has been associated with improved efficacy in anticancer activity . This compound may serve as a scaffold for developing novel anticancer therapies.
Enzyme Inhibition
Enzyme inhibitors are crucial in treating various diseases. Pyrrolidine derivatives have been used to create selective inhibitors for enzymes like dipeptidyl peptidase IV, which is significant in managing type 2 diabetes . The compound could be explored for its potential as an enzyme inhibitor.
Neurological Disorders
Compounds with a pyrrolidine structure have been investigated for their potential in treating neurological disorders such as Alzheimer’s disease. The fluorinated pyrrolidine could be a candidate for developing drugs that target neurological pathways .
Anti-inflammatory and Analgesic Applications
Pyrrolidine derivatives have shown anti-inflammatory and analgesic activities. The presence of fluorine atoms might enhance these properties, making 4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride a potential compound for developing new anti-inflammatory and analgesic drugs .
Safety and Hazards
Propiedades
IUPAC Name |
4-fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-3-1-2-7(4-8)10-5-9(12)6-13-10;/h1-4,9-10,13H,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMYUYBQIBDGIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC(=CC=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

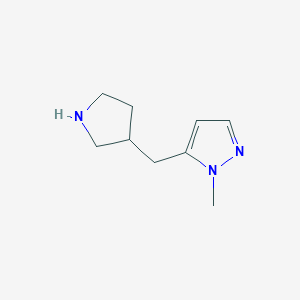
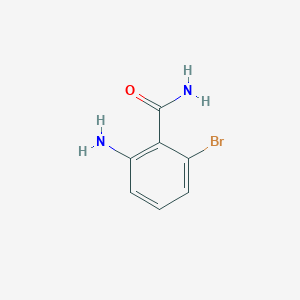

![Methyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2609332.png)



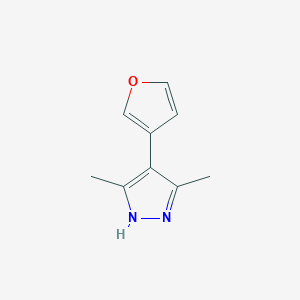

![3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2609341.png)
